Melanin probe-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

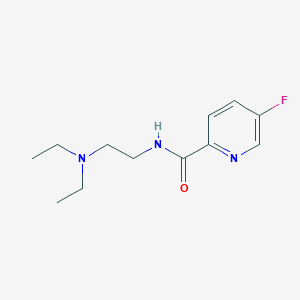

N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN3O/c1-3-16(4-2)8-7-14-12(17)11-6-5-10(13)9-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRNBUQZDSVURX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Melanin Probe-1: A Technical Guide to the Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin (B1238610) Probe-1 is a specialized molecular probe designed for the selective detection and quantification of melanin.[1] Available as both a fluorescent and a Positron Emission Tomography (PET) imaging agent, it operates by specifically binding to melanin pigments.[1][2] This interaction forms the basis of its mechanism of action, enabling the visualization and measurement of melanin concentration in various biological contexts, from cell cultures to in vivo tumor models.[1][3] Its primary applications are in dermatology, oncology, and pigment cell biology, where it aids in studying melanin-related disorders, assessing changes in pigmentation, and identifying melanoma.[1] This guide provides an in-depth overview of the core mechanism of Melanin Probe-1, summarizes key quantitative data, and offers detailed experimental protocols for its application.

Core Mechanism of Action

The fundamental mechanism of action for this compound is its high-affinity, selective binding to melanin, a complex polymer derived from the amino acid tyrosine.[1] Melanin is primarily found in two forms: the black-brown eumelanin (B1172464) and the yellow-reddish pheomelanin. This compound is designed to interact with the chemical structure of these pigments.[1]

-

As a Fluorescent Probe : The probe is a chemically synthesized fluorophore. Upon binding to melanin, the probe undergoes a conformational change or alteration in its microenvironment that leads to the activation and emission of a fluorescent signal.[1] This emitted light can be detected and quantified using fluorescence microscopy or spectroscopy, with the signal intensity directly correlating to the concentration of melanin in the sample.[1]

-

As a PET Probe : In its PET configuration, this compound is an 18F-picolinamide-based radiopharmaceutical.[2][4][5] The picolinamide (B142947) structure serves as the melanin-binding scaffold. The attached Fluorine-18 (¹⁸F) radioisotope is a positron emitter. When the probe binds to melanin-rich tissues, such as melanoma tumors, the localized concentration of ¹⁸F increases. The emitted positrons annihilate with nearby electrons, producing two 511 keV gamma photons that are detected by a PET scanner. This allows for non-invasive, three-dimensional imaging and quantification of melanin-expressing tissues in vivo.[6]

The probe's high specificity for melanin allows for excellent imaging contrast, distinguishing melanin-rich tissues from surrounding structures.[2][4]

Context: Signaling Pathways in Melanogenesis

This compound acts as a detection agent within the biological context of melanogenesis, the process of melanin synthesis. It does not directly participate in or modulate these signaling pathways but rather targets their end-product. Understanding these pathways is crucial for interpreting the results obtained using the probe. The production of melanin is primarily regulated by the microphthalmia-associated transcription factor (MITF), which is controlled by several key signaling pathways.[7]

The α-Melanocyte-Stimulating Hormone (α-MSH) pathway is a major regulator. The binding of α-MSH to the melanocortin 1 receptor (MC1R) on the surface of melanocytes activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor.[7] Activated CREB upregulates the expression of MITF, the master regulator of melanogenic enzymes like tyrosinase.[7]

Quantitative Data

The following tables summarize the quantitative data reported for ¹⁸F-picolinamide-based melanin probes, including variants structurally related to this compound, in preclinical melanoma models.

Table 1: Radiosynthesis and Quality Control

| Parameter | Value | Reference |

| Radiochemical Yield | 10-20% (decay corrected) | [5] |

| Radiochemical Purity | > 98% | [5] |

| Specific Activity | 100-150 GBq/µmol | [5] |

| Total Synthesis Time | < 1 hour | [5] |

Table 2: In Vivo Tumor Uptake in B16F10 Murine Melanoma Model

| Probe | Time Point (post-injection) | Tumor Uptake (%ID/g) | Reference |

| ¹⁸F-P3BZA | 0.5 h | 11.8 ± 2.2 | [5] |

| ¹⁸F-P3BZA | 1.0 h | 13.2 ± 2.4 | [5] |

| ¹⁸F-P3BZA | 2.0 h | 14.6 ± 3.2 | [5] |

Table 3: In Vivo Biodistribution and Targeting Efficiency (at 1h & 2h p.i.)

| Probe | Parameter | Value | Reference |

| ¹⁸F-P3BZA | Tumor-to-Blood Ratio (1 h) | ~20:1 | [5] |

| ¹⁸F-P3BZA | Tumor-to-Blood Ratio (2 h) | > 30:1 | [5] |

| ¹⁸F-MEL050 | Tumor-to-Background Ratio (2 h) | ~50:1 | [4] |

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocols

The following are representative protocols for the application of this compound. Researchers should optimize these protocols for their specific experimental conditions and cell lines.

Protocol 4.1: In Vitro Fluorescent Staining of Melanin in Cultured Cells

This protocol describes the use of a fluorescent this compound for staining melanin in cultured melanocytes or melanoma cells (e.g., B16-F10).

Materials:

-

Cultured melanocytic cells on glass coverslips or in imaging-grade multi-well plates.

-

Fluorescent this compound stock solution (e.g., 1 mM in DMSO).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Paraformaldehyde (PFA) 4% in PBS for fixation.

-

Mounting medium with DAPI (optional, for nuclear counterstain).

-

Fluorescence microscope with appropriate filter sets.

Procedure:

-

Cell Culture: Grow cells to desired confluency (e.g., 60-70%) on coverslips.

-

Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove residual PFA.

-

Probe Incubation: Prepare a working solution of this compound (e.g., 1-10 µM) in PBS from the stock solution. Incubate the fixed cells with the probe working solution for 30-60 minutes at room temperature, protected from light.

-

Final Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Mounting: If using coverslips, mount them onto glass slides using mounting medium, optionally containing DAPI.

-

Imaging: Visualize the cells using a fluorescence microscope. Melanin-rich melanosomes will exhibit a specific fluorescent signal. Capture images using appropriate exposure times and filter sets.

Protocol 4.2: In Vivo PET/CT Imaging of Melanoma Xenografts

This protocol is for using ¹⁸F-labeled this compound for PET/CT imaging in a mouse model bearing melanoma tumors. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Tumor-bearing mice (e.g., C57BL/6 mice with subcutaneous B16F10 xenografts).

-

¹⁸F-labeled this compound, formulated in sterile saline for injection.

-

Anesthesia (e.g., isoflurane).

-

Small animal PET/CT scanner.

Procedure:

-

Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 2% for induction, 1.5% for maintenance). Position the animal on the scanner bed.

-

Probe Administration: Administer a defined dose of ¹⁸F-Melanin Probe-1 (e.g., 3.7-7.4 MBq or 100-200 µCi) via tail vein injection.

-

Uptake Period: Allow the probe to distribute throughout the body for a predetermined uptake period (e.g., 30, 60, or 120 minutes). Keep the animal under anesthesia and maintain its body temperature during this time.

-

CT Scan: Perform a CT scan for anatomical reference and attenuation correction of the PET data.

-

PET Scan: Immediately following the CT scan, acquire a static or dynamic PET scan over the region of interest (e.g., 10-20 minutes).

-

Image Reconstruction: Reconstruct the PET and CT data using appropriate algorithms. Co-register the PET and CT images to create fused images.

-

Data Analysis: Draw regions of interest (ROIs) over the tumor and other organs (e.g., muscle, liver, blood pool) on the fused images. Calculate the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g), for quantitative analysis.

References

- 1. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]

- 2. Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of 18F-labeled picolinamide probes for PET imaging of malignant melanoma. | Semantic Scholar [semanticscholar.org]

- 4. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 18F-labeled picolinamide probes for melanoma PET imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 6. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vivo and ex vivo epi-mode pump-probe imaging of melanin and microvasculature - PMC [pmc.ncbi.nlm.nih.gov]

Melanin Probe-1: A Technical Guide for Researchers

Introduction

Melanin (B1238610) probe-1, chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized molecular probe with dual functionality as a fluorescent and a Positron Emission Tomography (PET) imaging agent.[1] Its primary application lies in the selective detection and quantification of melanin, a pigment found in most melanoma lesions.[2] This property makes it a valuable tool for researchers in oncology, dermatology, and pigment cell biology for studying melanin-related disorders, assessing changes in pigmentation, and aiding in the identification of melanoma.[1][2] The probe's mechanism of action involves specific binding to melanin, which for the fluorescent application, results in a measurable fluorescence signal, and for PET applications, allows for non-invasive imaging of melanin-expressing tissues.[1][3]

Chemical Structure and Properties

The chemical identity and fundamental properties of Melanin probe-1 are summarized below.

Chemical Structure

IUPAC Name: N-[2-(diethylamino)ethyl]-5-fluoropyridine-2-carboxamide[4]

Chemical Formula: C₁₂H₁₈FN₃O[1]

Molecular Weight: 239.29 g/mol [1]

CAS Number: 1420844-62-7[1]

SMILES: CCN(CC)CCNC(=O)C1=NC=C(C=C1)F[1]

Figure 1: Chemical structure of this compound.

Physicochemical and Photophysical Properties

Quantitative data on the physicochemical and photophysical properties of the non-radioactive this compound are not extensively available in the public domain. The table below summarizes the available information.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈FN₃O | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| CAS Number | 1420844-62-7 | [1] |

| LogP (calculated) | 1.3 | [4] |

| Fluorescence Properties | Binds to melanin resulting in a measurable fluorescence signal. Specific excitation/emission maxima, quantum yield, and extinction coefficient are not readily available. | [1] |

Experimental Protocols

This section details the methodologies for the synthesis, in vitro binding, and in vivo imaging of this compound and its radiolabeled analogue.

Synthesis of N-(2-(diethylamino)ethyl)-5-fluoropicolinamide

A detailed, step-by-step synthesis protocol for the non-radioactive this compound is not explicitly available in the reviewed literature. However, based on general organic synthesis principles for analogous compounds, a plausible synthetic route is outlined below. The synthesis of similar benzamide (B126) derivatives often involves the coupling of a carboxylic acid with an amine.[5][6]

Figure 2: Generalized synthesis pathway for this compound.

Protocol:

-

Activation of Carboxylic Acid: 5-fluoropicolinic acid is dissolved in a suitable aprotic solvent (e.g., dimethylformamide or dichloromethane). A coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine) are added to activate the carboxylic acid, forming an active ester intermediate.

-

Amide Coupling: N,N-diethylethylenediamine is added to the reaction mixture. The amine attacks the activated ester to form the amide bond.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica (B1680970) gel to yield the pure N-(2-(diethylamino)ethyl)-5-fluoropicolinamide.

In Vitro Melanin Binding Assay

This protocol is adapted from studies on similar melanin-binding probes to assess the binding affinity of this compound.[3][7]

Figure 3: Experimental workflow for in vitro melanin binding assay.

Protocol:

-

Preparation of Melanin Suspension: A stock solution of synthetic melanin (e.g., from Sepia officinalis) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). Serial dilutions are made to obtain a range of melanin concentrations (e.g., 0 to 200 ppm).

-

Incubation: A fixed amount of radiolabeled this compound (e.g., ¹⁸F-labeled) is added to each melanin concentration and incubated at 37°C for a specified time (e.g., 1 hour) with gentle agitation.

-

Separation: The mixture is centrifuged at high speed (e.g., 20,000 x g for 5 minutes) to pellet the melanin along with the bound probe.

-

Quantification: The supernatant containing the free probe is carefully collected. The radioactivity in both the supernatant and the pellet is measured using a gamma counter.

-

Data Analysis: The percentage of the probe bound to melanin is calculated for each concentration. These data can be used to determine binding affinity parameters such as the dissociation constant (Kd). For similar fluoropicolinamide probes, high binding to melanin (>98%) has been observed at melanin concentrations ranging from 3 to 200 ppm.[7]

In Vivo PET Imaging

The following protocol for in vivo PET imaging is based on studies utilizing ¹⁸F-labeled picolinamide (B142947) probes in mouse models of melanoma.[3][8]

Figure 4: Experimental workflow for in vivo PET imaging.

Protocol:

-

Animal Model: Melanoma-bearing mice (e.g., C57BL/6 mice with B16F10 murine melanoma xenografts) are used.

-

Radiotracer Administration: The ¹⁸F-labeled this compound (e.g., approximately 3.7 MBq or 100 µCi) is administered to the mice via tail vein injection.[3]

-

PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, and 2 hours), the mice are anesthetized and subjected to PET/CT scans to visualize the biodistribution of the radiotracer.

-

Biodistribution Study: Following the final imaging session, the mice are euthanized. Tissues of interest (e.g., tumor, blood, heart, lung, liver, spleen, kidney, muscle, bone, and brain) are harvested, weighed, and the radioactivity in each tissue is measured using a gamma counter.

-

Data Analysis: The radioactivity in each tissue is decay-corrected and expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

In Vivo Biodistribution of ¹⁸F-labeled Picolinamide Probes

The following table summarizes the biodistribution data for ¹⁸F-labeled picolinamide probes in C57BL/6 mice bearing B16F10 melanoma tumors. The data is expressed as the mean percentage of injected dose per gram of tissue (%ID/g) ± standard deviation.

| Tissue | 1 hour post-injection (%ID/g) | 2 hours post-injection (%ID/g) | Reference |

| Blood | 0.98 ± 0.15 | 0.46 ± 0.08 | [3] |

| Heart | 1.05 ± 0.12 | 0.58 ± 0.09 | [3] |

| Lung | 1.83 ± 0.30 | 1.01 ± 0.18 | [3] |

| Liver | 1.95 ± 0.31 | 1.12 ± 0.19 | [3] |

| Spleen | 0.82 ± 0.14 | 0.49 ± 0.09 | [3] |

| Kidney | 7.91 ± 1.25 | 4.67 ± 0.78 | [3] |

| Stomach | 0.51 ± 0.09 | 0.32 ± 0.06 | [3] |

| Intestine | 1.27 ± 0.21 | 0.89 ± 0.15 | [3] |

| Muscle | 0.85 ± 0.14 | 0.45 ± 0.08 | [3] |

| Bone | 2.40 ± 0.26 | 1.72 ± 0.45 | [3] |

| Brain | 0.18 ± 0.03 | 0.11 ± 0.02 | [3] |

| Tumor | 11.78 ± 1.98 | 16.61 ± 2.60 | [3] |

Conclusion

This compound is a promising dual-modality probe for the detection and imaging of melanin. Its ability to specifically bind to melanin allows for high-contrast imaging of melanoma tumors in preclinical models. While detailed photophysical data and a step-by-step synthesis protocol for the non-radioactive form are not widely published, the extensive in vivo data for its radiolabeled analogue highlight its potential for translation into clinical applications for the diagnosis and management of malignant melanoma. Further research is warranted to fully characterize its photophysical properties and to develop optimized synthesis protocols.

References

- 1. repositorio.uc.cl [repositorio.uc.cl]

- 2. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(2-(diethylamino)ethyl)-5-fluoropicolinamide | C12H18FN3O | CID 71562765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and characterization of a (68)Ga-labeled N-(2-diethylaminoethyl)benzamide derivative as potential PET probe for malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An improved synthesis of [125I]N-(diethylaminoethyl)-4-iodobenzamide: a potential ligand for imaging malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. [PDF] Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma | Semantic Scholar [semanticscholar.org]

- 8. Evaluation of Radioiodinated Fluoronicotinamide/Fluoropicolinamide-Benzamide Derivatives as Theranostic Agents for Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of Melanin Probe-1

A Targeted Radiopharmaceutical for High-Resolution Melanin (B1238610) Imaging

This technical guide provides a comprehensive overview of Melanin probe-1, a specialized radiopharmaceutical designed for the selective detection and quantification of melanin. This document is intended for researchers, scientists, and drug development professionals working in oncology, dermatology, and pigment cell biology. It details the synthesis of the probe, its mechanism of action, and key experimental protocols for its application.

This compound, identified as N-(2-(diethylamino)ethyl)-5-[18F]fluoropicolinamide (also referred to as [18F]P3BZA), is a positron emission tomography (PET) probe that demonstrates high affinity and specificity for melanin.[1][2][3] This characteristic makes it a valuable tool for the non-invasive imaging of melanoma and other melanin-related pathologies.[2][4] The probe's design is based on a picolinamide (B142947) scaffold, which facilitates its binding to melanin pigments.[1][5]

I. Synthesis of this compound

The synthesis of this compound is a two-stage process. The first stage involves the chemical synthesis of a precursor molecule, N-(2-(diethylamino)ethyl)-5-bromopicolinamide. The second stage is the radiolabeling of this precursor with the positron-emitting isotope Fluorine-18 (18F).

A. Synthesis of the Precursor: N-(2-(diethylamino)ethyl)-5-bromopicolinamide

The synthesis of the bromo-precursor is achieved through the condensation of 5-bromopicolinic acid with N,N-diethylethylenediamine.[4][6]

Experimental Protocol:

-

Activation of 5-Bromopicolinic Acid: In a reaction vessel, dissolve 5-bromopicolinic acid in anhydrous N,N-dimethylformamide (DMF). Add O-(N-succinimidyl)-1,1,3,3-tetramethyl-uronium tetrafluoroborate (B81430) (TSTU) and diisopropylethylamine (DIPEA) to the solution.[4] The mixture is heated to activate the carboxylic acid group of the picolinic acid.

-

Condensation Reaction: After the activation period, the reaction mixture is cooled to room temperature. N,N-diethylethylenediamine is then added to the solution.[4] The reaction is allowed to proceed for several hours at room temperature to facilitate the amide bond formation between the activated picolinic acid and the diamine.

-

Purification: The resulting product, N-(2-(diethylamino)ethyl)-5-bromopicolinamide, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC). The collected fractions containing the pure product are combined, and the solvent is removed under reduced pressure, followed by lyophilization to obtain the final solid product.[4]

References

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. Design, synthesis and preliminary in vitro and in vivo evaluation of 4-[18F]fluoro-N-(2-diethylaminoethyl)benzamide ([18F]-DAFBA): A novel potential PET probe to image melanoma tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

Melanin Probe-1 (CAS 1420844-62-7): An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin (B1238610) probe-1, identified by CAS number 1420844-62-7 and chemically known as N-(2-(diethylamino)ethyl)-5-fluoropicolinamide, is a specialized small molecule designed for the selective detection and quantification of melanin.[1] While commercially available as a fluorescent probe, its predominant and well-documented application in scientific literature is as an 18F-radiolabeled Positron Emission Tomography (PET) imaging agent for the in vivo visualization of melanin-rich tissues, particularly malignant melanoma.[2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and detailed protocols for its application in PET imaging, along with available data on its biodistribution and tumor uptake.

Core Compound Information

Table 1: Chemical and Physical Properties of Melanin Probe-1

| Property | Value | Reference(s) |

| CAS Number | 1420844-62-7 | [1] |

| Chemical Name | N-(2-(diethylamino)ethyl)-5-fluoropicolinamide | [1] |

| Molecular Formula | C₁₂H₁₈FN₃O | [1] |

| Molecular Weight | 239.29 g/mol | [1] |

| SMILES | CCN(CC)CCNC(=O)C1=NC=C(C=C1)F | [1] |

| Synonyms | ¹⁸F-P3BZA, ¹⁸F-5-FPN, ¹⁸F-2 |

Mechanism of Action

This compound functions by specifically binding to melanin pigments.[1] In its radiolabeled form ([¹⁸F]this compound), this binding allows for the non-invasive imaging and quantification of melanin concentration in vivo using PET. The probe exhibits high tumor-targeting efficiency in melanin-producing melanoma models, with favorable pharmacokinetic properties such as rapid clearance from the urinary system and low background uptake in most major organs.[3] This high selectivity and specificity result in excellent tumor imaging contrast.[3]

To provide context for the probe's target, the following diagram illustrates the simplified melanogenesis pathway, the biological process responsible for the production of melanin.

Caption: Simplified pathway of melanogenesis within the melanosome.

Synthesis and Radiolabeling

The non-radioactive form of this compound serves as a precursor for radiolabeling. The synthesis of the radiolabeled probe, [¹⁸F]N-(2-(diethylamino)ethyl)-5-fluoropicolinamide (also referred to as ¹⁸F-2 or ¹⁸F-P3BZA), is achieved through direct radiofluorination of a bromopicolinamide precursor.

Caption: General workflow for the radiosynthesis of [¹⁸F]this compound.

Experimental Protocols

Small Animal PET Imaging Protocol (Mouse Model)

This protocol is adapted from studies using C57BL/6 mice bearing B16F10 murine melanoma tumors.

-

Animal Model: Establish tumor xenografts by subcutaneously injecting B16F10 melanoma cells into the flank of C57BL/6 mice. Allow tumors to grow to a suitable size for imaging.

-

Probe Administration: Inject approximately 3.7 MBq (100 µCi) of [¹⁸F]this compound via the tail vein of the tumor-bearing mouse.

-

Anesthesia: During imaging, anesthetize the mouse with isoflurane (B1672236) (e.g., 5% for induction, 2% for maintenance in 100% O₂).

-

Imaging:

-

Static Scans: Perform scans at desired time points post-injection (p.i.), such as 0.5, 1, and 2 hours. Place the anesthetized mouse in the scanner's field of view.

-

Dynamic Scans: For kinetic analysis, begin scanning approximately 2 minutes after probe injection and continue for a set duration (e.g., 35 minutes) with a defined framing sequence (e.g., 6x20s, 8x60s, 10x150s).

-

-

Image Analysis: Reconstruct PET images and perform Region of Interest (ROI) analysis on the tumor and major organs to calculate the percentage of injected dose per gram of tissue (%ID/g).

Caption: Experimental workflow for in vivo PET imaging with this compound.

Biodistribution Studies Protocol (Mouse Model)

-

Probe Administration: Inject [¹⁸F]this compound via the tail vein of tumor-bearing mice as described above.

-

Tissue Harvesting: At predefined time points (e.g., 1 and 2 hours p.i.), euthanize the mice.

-

Sample Collection: Dissect and collect tumors, blood, and major organs of interest (e.g., muscle, bone, liver, kidneys, brain, heart, lungs).

-

Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Quantitative Data

In Vivo Biodistribution in B16F10 Melanoma-Bearing Mice

The following table summarizes the biodistribution data for [¹⁸F]this compound (referred to as ¹⁸F-2 in the source) in mice at 1 and 2 hours post-injection.

Table 2: Biodistribution of [¹⁸F]this compound in B16F10 Tumor-Bearing Mice (%ID/g)

| Tissue | 1 hour p.i. (Mean ± SD) | 2 hours p.i. (Mean ± SD) |

| Tumor | 15.20 ± 3.37 | 16.97 ± 3.28 |

| Blood | 1.89 ± 0.35 | 0.94 ± 0.17 |

| Heart | 1.15 ± 0.13 | 0.73 ± 0.10 |

| Lung | 1.57 ± 0.29 | 1.01 ± 0.14 |

| Liver | 2.50 ± 0.39 | 1.83 ± 0.28 |

| Spleen | 0.79 ± 0.12 | 0.57 ± 0.09 |

| Pancreas | 1.30 ± 0.24 | 1.02 ± 0.15 |

| Stomach | 0.81 ± 0.15 | 0.58 ± 0.12 |

| Intestine | 2.89 ± 0.44 | 2.15 ± 0.33 |

| Kidney | 10.42 ± 1.89 | 6.55 ± 1.01 |

| Muscle | 0.48 ± 0.08 | 0.36 ± 0.06 |

| Bone | 1.52 ± 0.25 | 1.35 ± 0.21 |

| Brain | 0.10 ± 0.02 | 0.07 ± 0.01 |

| Eyes | 11.21 ± 2.01 | 12.33 ± 2.11 |

Data adapted from Liu et al., J Med Chem, 2013.

Human Biodistribution and Dosimetry

In a study with healthy human volunteers, the radiolabeled probe ([¹⁸F]P3BZA) was found to be safe and well-tolerated. The highest uptake was observed in the liver. The whole-body effective dose was calculated to be 0.0193 mSv/MBq. In a preliminary study with melanoma patients, the probe showed high tumor uptake, with an average SUVmean of 19.7 ± 5.3 at 60 minutes post-injection, which was higher than that of ¹⁸F-FDG (10.8 ± 2.7).[3]

Fluorescent Properties: A Note on Available Data

Researchers interested in its fluorescent applications should perform initial characterization experiments to determine optimal excitation/emission wavelengths and imaging conditions for their specific experimental setup.

Conclusion

This compound (CAS 1420844-62-7) is a valuable tool for melanin research, with a robust and well-documented application as an ¹⁸F-labeled PET imaging agent for malignant melanoma. Its high specificity, favorable biodistribution, and excellent tumor-to-background contrast make it a promising candidate for both preclinical research and potential clinical translation in the diagnosis and staging of melanoma.[3] While its utility as a fluorescent probe is suggested by vendors, further public data is needed to fully establish its capabilities and protocols in this modality.

References

Melanin Probe-1: A Technical Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Melanin (B1238610) probe-1, a specialized chemical tool for the detection and imaging of melanin. The information presented herein is curated from scientific literature and technical data sheets to assist researchers in its application. This document distinguishes between two principal forms of melanin probes identified in the literature: a positron emission tomography (PET) probe and a fluorescent probe.

Melanin Probe-1 (¹⁸F-Picolinamide PET Probe)

This compound, in its most extensively documented form, is an ¹⁸F-picolinamide-based radiotracer designed for the non-invasive imaging of malignant melanoma using Positron Emission Tomography (PET).[1][2][3][4] This probe demonstrates a high affinity and specificity for melanin, enabling the visualization of melanin-producing tumors.[1][3]

Core Properties

The key characteristics of the ¹⁸F-picolinamide PET probe, which may be referred to as ¹⁸F-P3BZA or a similar analogue in literature, are summarized below.[5]

| Property | Value | Source |

| Radiochemical Yield | 10-20% (decay corrected) | [5] |

| Radiochemical Purity | >98% | [5] |

| Specific Activity | 100-150 GBq/µmol | [5] |

| Total Synthesis Time | < 1 hour | [5] |

| Lipophilicity (LogP) | 1.48 (for a similar analog, ¹⁸F-FPABZA) | [6] |

Mechanism of Action

This compound functions by specifically binding to melanin pigments, which are often highly expressed in melanoma cells. The probe is a picolinamide (B142947) derivative, a class of molecules known to have a high affinity for melanin.[1][4][6] Once administered, the ¹⁸F-labeled probe circulates through the body and accumulates in melanin-rich tissues. The positron-emitting radionuclide ¹⁸F allows for detection and three-dimensional imaging of these tissues using a PET scanner. The probe exhibits favorable pharmacokinetic properties, including rapid clearance from the urinary system and low background uptake in major organs, leading to high-contrast tumor images.[1][3]

Experimental Protocols

The synthesis of the ¹⁸F-picolinamide probe is typically a one-step radiofluorination reaction.[5]

-

Precursor: A bromopicolinamide precursor is utilized.[5]

-

Fluorination: No-carrier-added ¹⁸F-fluoride is reacted with the precursor.[5]

-

Purification: The resulting ¹⁸F-labeled probe is purified to achieve a radiochemical purity of over 98%.[5]

-

Quality Control: The specific activity of the final product is determined.[5]

The following protocol is a general guideline based on studies using C57BL/6 mice bearing B16F10 melanoma xenografts.[1][5]

-

Animal Model: C57BL/6 mice are subcutaneously injected with B16F10 murine melanoma cells.[1][5]

-

Probe Administration: this compound (e.g., 3.7 MBq) is administered via tail vein injection.[1]

-

Imaging: Micro-PET scans are performed at various time points post-injection (e.g., 0.5, 1, and 2 hours).[5]

-

Biodistribution Studies: Following the final imaging session, tissues are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[5]

Quantitative Data

The biodistribution of the ¹⁸F-picolinamide probe demonstrates high tumor uptake and favorable tumor-to-background ratios.

| Tissue | 0.5 h (%ID/g) | 1 h (%ID/g) | 2 h (%ID/g) |

| Tumor | 11.8 ± 2.2 | 13.2 ± 2.4 | 14.6 ± 3.2 |

| Blood | Data not available | ~0.66 (estimated from ratio) | ~0.49 (estimated from ratio) |

| Muscle | Data not available | Data not available | Data not available |

| Bone | Low uptake indicative of stability | Low uptake indicative of stability | Low uptake indicative of stability |

Tumor-to-blood ratios were approximately 20:1 at 1 hour and greater than 30:1 at 2 hours post-injection.[5]

Experimental Workflow

This compound (Fluorescent Probe)

Given the lack of specific data for this fluorescent probe, a generalized protocol for tissue staining with a hypothetical melanin-binding fluorescent probe is provided below for illustrative purposes.

Generalized Experimental Protocol for Fluorescent Melanin Staining

-

Tissue Preparation: Frozen or paraffin-embedded tissue sections containing melanocytes or melanoma cells are prepared on microscope slides.

-

Rehydration/Permeabilization: Sections are rehydrated (if paraffin-embedded) and permeabilized with a suitable buffer (e.g., PBS with Triton X-100).

-

Probe Incubation: The fluorescent melanin probe is diluted to an optimized concentration in a binding buffer and incubated with the tissue sections for a specified duration at a controlled temperature.

-

Washing: Unbound probe is removed by washing the sections multiple times with a wash buffer (e.g., PBS).

-

Mounting and Imaging: The stained sections are mounted with an appropriate mounting medium and imaged using a fluorescence microscope with suitable excitation and emission filters.

Melanin and Associated Signaling Pathways

Melanin synthesis (melanogenesis) is a complex process regulated by several intracellular signaling pathways. While this compound is a tool for detecting the end-product, melanin, and not for directly studying these pathways, understanding the upstream regulation is crucial for contextualizing its application. The primary pathway involves the activation of the Microphthalmia-associated Transcription Factor (MITF), which is a master regulator of melanocyte development and function.

This diagram illustrates a simplified view of the cAMP/PKA/CREB/MITF cascade, a central pathway in regulating the expression of key melanogenic enzymes like tyrosinase.[7] Other pathways, such as the MAP kinase cascade, also play significant roles in modulating MITF activity and, consequently, melanin production.[7] this compound targets the final output of these complex signaling networks.

Conclusion

This compound, particularly the ¹⁸F-picolinamide PET imaging agent, is a well-characterized and valuable tool for the in vivo detection of melanoma. Its high specificity and favorable pharmacokinetics make it a promising candidate for clinical translation. While a fluorescent probe with the same chemical identifier exists, a lack of detailed, publicly available scientific validation necessitates further investigation by researchers intending to use it. Understanding the underlying signaling pathways of melanogenesis provides a biological context for the application of these melanin-targeting probes in oncology and pigmentation research.

References

- 1. Development of 18F-Labeled Picolinamide Probes for PET Imaging of Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Development of Radiofluorinated Nicotinamide/Picolinamide Derivatives as Diagnostic Probes for the Detection of Melanoma [mdpi.com]

- 7. From tyrosine to melanin: Signaling pathways and factors regulating melanogenesis - AHEM [phmd.hirszfeld.pl]

Melanin Probe-1: A Technical Guide for Selective Melanin Detection in Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin (B1238610), the pigment responsible for coloration in most organisms, is a key biomarker in dermatological and oncological research, particularly in the study of malignant melanoma. The development of probes that can selectively target and visualize melanin in vivo is crucial for advancing our understanding of melanoma progression, metastasis, and response to therapy. Melanin probe-1 is a class of radiofluorinated picolinamide-based ligands designed for the highly selective and sensitive detection of melanin-expressing tissues using Positron Emission Tomography (PET). This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in preclinical research. The information presented here is synthesized from key studies on 18F-picolinamide-based melanin probes, which are considered representative of "this compound" for the purposes of this guide.

Mechanism of Action

This compound operates on the principle of specific, high-affinity binding to melanin pigments. Picolinamide (B142947), the core chemical scaffold of the probe, has a demonstrated affinity for melanin. This interaction is non-covalent and is believed to involve a combination of hydrophobic interactions and hydrogen bonding with the indolequinone and/or 5,6-dihydroxyindole-2-carboxylic acid (DHICA) subunits of melanin. Upon systemic administration, the 18F-labeled probe distributes throughout the body and preferentially accumulates in tissues with high melanin content, such as melanotic melanoma tumors and the eyes. The positron-emitting fluorine-18 (B77423) isotope allows for the non-invasive, quantitative imaging of the probe's distribution using PET, thereby providing a map of melanin-rich tissues.

Caption: Mechanism of this compound action.

Quantitative Data

The performance of this compound and its analogues has been extensively evaluated in preclinical models. The following tables summarize key quantitative data from studies using 18F-picolinamide probes in mouse models bearing B16F10 melanoma tumors.

Table 1: In Vivo Tumor Uptake of 18F-Picolinamide Probes in B16F10 Melanoma

| Probe | 0.5 h (%ID/g ± SD) | 1 h (%ID/g ± SD) | 2 h (%ID/g ± SD) |

| Probe Analogue A | 9.52 ± 1.27 | 8.97 ± 1.76 | 9.73 ± 1.41 |

| This compound (Rep.) | 12.74 ± 1.70 | 16.61 ± 2.60 | 16.87 ± 1.23 |

| Probe Analogue B | 7.54 ± 1.60 | 7.94 ± 0.96 | 8.47 ± 1.35 |

%ID/g = percentage of injected dose per gram of tissue. Data is representative of well-performing picolinamide probes[1].

Table 2: Biodistribution of a Representative this compound in B16F10 Tumor-Bearing Mice (%ID/g ± SD)

| Organ | 1 h | 2 h |

| Blood | 2.05 ± 0.41 | 0.98 ± 0.21 |

| Heart | 1.15 ± 0.20 | 0.61 ± 0.11 |

| Lung | 1.83 ± 0.44 | 1.02 ± 0.20 |

| Liver | 2.11 ± 0.39 | 1.43 ± 0.22 |

| Spleen | 0.89 ± 0.21 | 0.60 ± 0.13 |

| Kidney | 3.98 ± 0.87 | 2.11 ± 0.45 |

| Stomach | 0.55 ± 0.12 | 0.33 ± 0.08 |

| Intestine | 1.45 ± 0.33 | 0.98 ± 0.19 |

| Muscle | 1.10 ± 0.15 | 0.46 ± 0.09 |

| Bone | 2.55 ± 0.51 | 2.98 ± 0.63 |

| Brain | 0.10 ± 0.02 | 0.06 ± 0.01 |

| Tumor | 15.20 ± 3.37 | 16.97 ± 3.28 |

| Tumor/Blood Ratio | 7.41 | 17.32 |

| Tumor/Muscle Ratio | 13.82 | 36.89 |

Data from a representative 18F-picolinamide probe[1].

Binding Affinity

While specific dissociation constant (Kd) values for the binding of 18F-picolinamide probes to melanin are not widely published, in vitro binding assays demonstrate a high degree of specific binding to melanin. The affinity can be quantified using methods such as equilibrium dialysis or microscale thermophoresis with synthetic melanin. These assays typically involve incubating the probe with varying concentrations of melanin, separating the bound from the free probe, and quantifying the radioactivity in each fraction. For other high-affinity melanin-binding drugs, Kd values can be in the low micromolar range.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following sections provide protocols for key experiments.

Radiosynthesis of 18F-Picolinamide Probes

The synthesis of 18F-labeled picolinamide probes is typically achieved through a direct radiofluorination of a bromo- or nitro-picolinamide precursor.

Caption: Radiosynthesis workflow for this compound.

-

[18F]Fluoride Production: No-carrier-added [18F]fluoride is produced via the 18O(p,n)18F nuclear reaction in a cyclotron.

-

Drying: The aqueous [18F]fluoride is trapped on an anion exchange column, eluted with a solution of potassium carbonate and Kryptofix 2.2.2 (K222), and dried by azeotropic distillation with acetonitrile.

-

Radiofluorination: The dried K[18F]F/K222 complex is reacted with the bromopicolinamide precursor in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 120-150°C) for 10-15 minutes.

-

Purification: The crude reaction mixture is diluted with water and purified using semi-preparative reverse-phase high-performance liquid chromatography (HPLC).

-

Formulation: The HPLC fraction containing the 18F-labeled probe is collected, the solvent is removed by rotary evaporation, and the final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol).

-

Quality Control: The radiochemical purity, specific activity, and identity of the final product are confirmed by analytical radio-HPLC and radio-thin-layer chromatography (TLC).

Cell Culture of B16F10 Melanoma Cells

B16F10 is a murine melanoma cell line that is commonly used for in vitro and in vivo studies due to its high melanin content and metastatic potential.

-

Media: Culture B16F10 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Passaging: Subculture the cells every 2-3 days, or when they reach 80-90% confluency. Detach the cells using a brief incubation with a trypsin-EDTA solution, then neutralize the trypsin with complete media, centrifuge the cells, and resuspend them in fresh media for plating in new flasks.

In Vitro Cell Uptake and Specificity Assay

This assay is used to determine the specificity of this compound for melanin-expressing cells.

Caption: In vitro cell uptake assay workflow.

-

Cell Plating: Seed B16F10 (melanotic) and a control amelanotic melanoma cell line (e.g., A375) in 24-well plates and allow them to adhere overnight.

-

Probe Incubation: Add this compound (e.g., 1 µCi/mL) to the culture medium and incubate the cells for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

-

Washing: After incubation, remove the medium containing the probe and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound probe.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

-

Radioactivity Measurement: Collect the cell lysates and measure the radioactivity using a gamma counter.

-

Protein Quantification: Use a portion of the cell lysate to determine the total protein content using a standard protein assay (e.g., BCA assay).

-

Data Analysis: Express the cell uptake as the percentage of added radioactivity per milligram of protein. Compare the uptake in the melanotic versus the amelanotic cell line to determine melanin specificity.

In Vivo PET Imaging and Biodistribution in a Mouse Melanoma Model

This protocol describes the use of this compound for imaging melanoma tumors in a preclinical mouse model.

-

Tumor Model: Subcutaneously implant B16F10 cells (e.g., 1 x 10^6 cells in PBS) into the flank of C57BL/6 mice. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Probe Administration: Administer this compound (e.g., 100-200 µCi) to the tumor-bearing mice via tail vein injection.

-

PET/CT Imaging: At various time points post-injection (e.g., 0.5, 1, and 2 hours), anesthetize the mice and perform a whole-body PET scan, followed by a CT scan for anatomical co-registration.

-

Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other major organs on the co-registered PET/CT images. Calculate the tracer uptake in each ROI, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).

-

Ex Vivo Biodistribution (Optional but Recommended): After the final imaging session, euthanize the mice and dissect the tumor and major organs. Weigh the tissues and measure their radioactivity using a gamma counter. Calculate the %ID/g for each tissue to confirm the imaging data.

Conclusion

This compound represents a powerful class of imaging agents for the selective detection of melanin-expressing tissues. Its high specificity and the quantitative nature of PET imaging make it an invaluable tool for a range of research applications, including the study of melanoma biology, the evaluation of novel therapeutics, and the non-invasive monitoring of disease progression. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals seeking to leverage this technology in their preclinical studies.

References

Understanding the Fluorescence of Melanin Probe-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the principles and methodologies surrounding the use of fluorescent probes for the detection and quantification of melanin (B1238610), with a focus on the conceptual application of a molecule designated as "Melanin probe-1". Due to the limited availability of specific technical data for "this compound" in peer-reviewed literature, this document synthesizes information on the general fluorescence of melanin, established protocols for melanin quantification, and the signaling pathways governing melanogenesis. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize fluorescent probes in the study of pigmentation and related pathologies.

Introduction to Melanin and its Fluorescence

Melanin is a complex polymer derived from the amino acid tyrosine and is responsible for pigmentation in most organisms. It exists in two primary forms: eumelanin (B1172464) (brown-black) and pheomelanin (red-yellow). Beyond its role in coloration, melanin is a crucial photoprotective agent, absorbing and scattering ultraviolet (UV) radiation. While melanin itself is not strongly fluorescent, it can be induced to fluoresce, and its interaction with specific probes can generate measurable fluorescent signals for its detection and quantification.

"this compound" is described as a fluorescent probe designed for the selective detection of melanin.[1] Its mode of action is reported to involve specific binding to melanin pigments, leading to a measurable fluorescence signal that correlates with melanin concentration.[1] The chemical formula for this probe is C₁₂H₁₈FN₃O, with a molecular weight of 239.29 g/mol and the SMILES string CCN(CC)CCNC(=O)C1=NC=C(C=C1)F.[1] A version of this probe, radiolabeled with ¹⁸F, is utilized for Positron Emission Tomography (PET) imaging of malignant melanoma, indicating its high affinity for melanin-rich tissues.[2][3]

Core Principles of Fluorescence

The utility of a fluorescent probe is defined by its photophysical properties. While specific data for "this compound" is not publicly available, the following parameters are critical for the application of any fluorescent melanin probe:

-

Excitation and Emission Spectra: The excitation spectrum defines the range of wavelengths the probe absorbs to enter an excited state, while the emission spectrum defines the range of wavelengths of light emitted as the probe returns to its ground state. These spectra are crucial for selecting appropriate filters for fluorescence microscopy and avoiding spectral overlap with other fluorophores.

-

Quantum Yield: This is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal, which is advantageous for sensitivity.

-

Fluorescence Lifetime: This is the average time the molecule spends in the excited state before emitting a photon. Lifetime measurements can provide information about the probe's local environment and can be used to distinguish it from background autofluorescence.

Quantitative Data Presentation

While quantitative fluorescence data for "this compound" is not available, the following tables illustrate how such data would be structured for a hypothetical melanin probe. This data is essential for experimental design and interpretation.

Table 1: Photophysical Properties of a Hypothetical Melanin Probe

| Property | Value |

| Excitation Maximum (λex) | 488 nm |

| Emission Maximum (λem) | 520 nm |

| Molar Extinction Coefficient (ε) | 70,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | 0.60 |

| Fluorescence Lifetime (τ) | 3.5 ns |

Table 2: In Vitro Binding Affinity of a Hypothetical Melanin Probe

| Melanin Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) |

| 0 | 50 |

| 10 | 550 |

| 20 | 1020 |

| 50 | 2480 |

| 100 | 4950 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of a generic melanin-binding fluorescent probe for cellular imaging and quantification.

In Vitro Staining of Cultured Melanocytes

This protocol describes the steps for staining melanin in cultured cells using a fluorescent probe.

Materials:

-

Cultured melanocytes or melanoma cell line (e.g., B16-F10)

-

Phosphate-Buffered Saline (PBS)

-

Formaldehyde (B43269) (4% in PBS) for fixing

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Melanin-binding fluorescent probe (e.g., "this compound" at a working concentration to be determined, typically in the low micromolar range)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Grow melanocytes on glass coverslips in a suitable culture medium until they reach the desired confluency.

-

Fixation: Aspirate the culture medium and wash the cells twice with PBS. Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes at room temperature. This step is necessary if the probe targets intracellular melanin.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Probe Incubation: Dilute the melanin-binding fluorescent probe to its working concentration in PBS. Incubate the cells with the probe solution for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS for 5 minutes each to remove unbound probe.

-

Counterstaining (Optional): Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Mounting: Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the probe and DAPI.

Quantification of Melanin Content

This protocol outlines a method for quantifying melanin content in cell lysates using a fluorescent plate reader.

Materials:

-

Cell pellets from cultured melanocytes

-

Lysis buffer (e.g., 1N NaOH)

-

Melanin-binding fluorescent probe

-

Black 96-well microplate

-

Fluorescent plate reader

Procedure:

-

Cell Lysis: Resuspend cell pellets in lysis buffer and heat at 80°C for 1 hour to solubilize the melanin.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 10 minutes to pellet any insoluble debris.

-

Sample Preparation: Transfer the supernatant to a new tube.

-

Standard Curve: Prepare a standard curve using a known concentration of synthetic melanin.

-

Plate Loading: Add samples and standards to the wells of a black 96-well plate.

-

Probe Addition: Add the melanin-binding fluorescent probe to each well at its optimal concentration.

-

Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the probe.

-

Quantification: Determine the melanin concentration in the samples by interpolating from the standard curve.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the study of melanin.

Caption: Simplified signaling pathways regulating melanogenesis.

Caption: General experimental workflow for fluorescent staining of melanin.

Conclusion

References

A Technical Guide to the Discovery and Development of Melanin-Specific Probes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of melanin-specific probes, offering insights into their application in imaging, diagnostics, and therapy, primarily targeting malignant melanoma. Melanin (B1238610), a pigment responsible for coloration, is a significant biomarker for melanoma, and its unique properties have been harnessed to design targeted molecular probes. This document details the various classes of these probes, their quantitative performance, the experimental protocols for their evaluation, and the underlying biological pathways.

Introduction to Melanin as a Biomarker

Melanin is a biopolymer produced by melanocytes through a process called melanogenesis.[1][2] Its presence in most melanoma lesions makes it an ideal target for diagnostic and therapeutic agents.[3][4] The development of probes with high affinity and specificity for melanin has been a crucial advancement in nuclear medicine and molecular imaging, offering a more precise alternative to general metabolic imaging agents like 18F-FDG, which can lack specificity.[5][6]

Classes of Melanin-Specific Probes

The exploration for melanin-binding molecules began with the observation that certain drugs, such as chlorpromazine (B137089) and chloroquine, accumulate in melanin-rich tissues.[3] This led to the development of various classes of melanin-specific probes, including radiolabeled small molecules, peptides, and nanoparticles.

Radiolabeled Small Molecules

Radiolabeled small molecules, particularly benzamide (B126) and picolinamide (B142947) derivatives, form the most extensively studied class of melanin-specific probes.[7][8] These molecules typically feature a tertiary amine, which interacts ionically with the carboxylates in melanin, and an aromatic ring system that engages in π-π stacking interactions.[3]

Key Radiolabeled Small Molecule Probes:

-

Benzamides:

-

[123I]BZA: One of the earliest and most extensively studied SPECT probes, demonstrating high sensitivity and specificity in clinical trials for melanoma detection.[3]

-

[18F]FBZA (N-[2-(diethylamino)ethyl]-4-[18F]fluorobenzamide): A PET probe that has shown excellent tumor-targeting ability in preclinical models.[3][7]

-

[18F]P3BZA (N-(2-(diethylamino)-ethyl)-18F-5-fluoropicolinamide): A picolinamide-based PET probe with high specificity and favorable in vivo performance in both preclinical and clinical studies.[4][9]

-

[18F]DMFB (N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide): A PET probe with high accumulation in melanoma xenografts and clear visualization of metastatic lesions.[5]

-

-

Technetium-99m Labeled Probes:

-

Gallium-68 Labeled Probes:

-

68Ga-NODAGA-PCA (Procainamide): A PET probe demonstrating specific binding to melanin-producing experimental melanoma tumors.[12]

-

Radiolabeled Peptides

Peptides that target receptors overexpressed on melanoma cells, such as the melanocortin-1 receptor (MC1R), have been developed.[5][13] While not directly binding to melanin, they target the melanin-producing cells. Additionally, peptides that directly bind to melanin have also been explored.

-

α-Melanocyte-Stimulating Hormone (α-MSH) Analogs: These peptides are radiolabeled to target MC1R on melanoma cells.[13]

-

Decapeptide 4B4: A fungal melanin-binding peptide that has been radiolabeled with therapeutic radionuclides like 177Lu, 166Ho, and 153Sm for targeted radionuclide therapy.[14]

Fluorescent Probes

Fluorescent probes offer a non-radioactive method for melanin detection, primarily for in vitro and ex vivo applications.[15]

-

Melanin probe-1: A specialized fluorescent probe designed for the selective detection and quantification of melanin by binding to melanin pigments and emitting a measurable fluorescence signal.[15][16]

-

Melanocore-interacting Kif1c-tail (M-INK): A fluorescent probe that binds to purified melanin and can be used to visualize the distribution of mature melanosomes in human skin tissues.[17]

Nanoparticles

Melanin-like nanoparticles have emerged as a versatile platform for theranostics, combining imaging and therapeutic capabilities.[18][19] Their inherent biocompatibility and ability to chelate metal ions make them suitable for use as MRI contrast agents and photothermal therapy agents.[19][20]

Quantitative Data on Melanin-Specific Probes

The performance of melanin-specific probes is evaluated based on several quantitative parameters, including tumor uptake (often expressed as percentage of injected dose per gram of tissue, %ID/g), tumor-to-background ratios, and binding affinity (dissociation constant, Kd).

| Probe | Modality | Target | Tumor Model | Tumor Uptake (%ID/g) | Time Point | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |

| [131I]MIP-1145 | SPECT/Therapy | Melanin | SK-MEL-3 | 5.91 | 24 h | - | - | [3] |

| [18F]DMFB | PET | Melanin | B16F10 | 24.8 | 1 h | - | - | [5] |

| 18F-2 (aza-benzamide) | PET | Melanin | B16F10 | 16.87 ± 1.23 | 2 h | 36.79 ± 5.21 | - | [5] |

| 99mTc-SMIC-4006 | SPECT | Melanin | B16F10 | 5.18 ± 1.55 | 1 h | - | 4.30 ± 0.63 (1 h), 10.27 ± 5.13 (6 h) | [10][11] |

| 18F-5-FPN ([18F]P3BZA) | PET | Melanin | B16F10 | 13.29 ± 3.80 | - | - | - | [8][9] |

| 68Ga-NODAGA-PCA | PET | Melanin | B16F10 | Significantly higher than amelanotic tumors | 90 min | Significantly higher than 18F-FDG | - | [12] |

| Al-18F-NOTA-BZA | PET | Melanin | Melanoma-bearing mouse | High uptake | - | High | - | [8] |

| 203Pb-DOTA-GGNle-CycMSHhex | SPECT | MC1R | B16/F10 | 16.81 ± 5.48 | 2 h | - | - | [13] |

Experimental Protocols

The evaluation of melanin-specific probes involves a series of in vitro and in vivo experiments to determine their specificity, affinity, and pharmacokinetic properties.

In Vitro Melanin Binding Assay

Objective: To determine the binding affinity of a probe to melanin.

Methodology:

-

Preparation of Melanin: Synthetic melanin from Sepia officinalis is commonly used. A stock solution is prepared in a suitable buffer (e.g., phosphate-buffered saline, PBS).[21]

-

Incubation: The probe (radiolabeled or fluorescent) at various concentrations is incubated with a fixed concentration of melanin at 37°C with shaking.[21]

-

Separation of Bound and Free Probe:

-

Centrifugation Method: Melanin and bound probe are pelleted by centrifugation, and the concentration of the free probe in the supernatant is measured.[21]

-

Equilibrium Dialysis: A rapid equilibrium dialysis (RED) device is used, where the melanin-probe mixture is in one chamber and buffer in the other, separated by a semi-permeable membrane. The concentration of the free probe that dialyzes into the buffer chamber is measured.[21]

-

-

Quantification: The amount of bound and free probe is quantified using a gamma counter (for radiolabeled probes) or a fluorescence spectrophotometer (for fluorescent probes).

-

Data Analysis: The binding data (bound vs. free concentration) is fitted to a saturation binding model (e.g., one-site or two-site binding) using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).[21]

Cell Uptake and Blocking Assay

Objective: To evaluate the specific uptake of the probe in melanin-producing cells.

Methodology:

-

Cell Culture: Melanotic (e.g., B16F10) and amelanotic (e.g., A375) melanoma cell lines are cultured to near confluency.[10][11]

-

Uptake Study: The probe is added to the cell culture medium and incubated for various time points (e.g., 30, 60, 120 minutes).[10]

-

Washing: After incubation, the cells are washed with cold PBS to remove unbound probe.

-

Cell Lysis and Quantification: The cells are lysed, and the radioactivity or fluorescence in the cell lysate is measured. The protein concentration of the lysate is also determined to normalize the uptake.

-

Blocking Study: To demonstrate specificity, a parallel experiment is conducted where a high concentration of a known melanin-binding compound (e.g., unlabeled probe or chloroquine) is added to the cells before the addition of the labeled probe. A significant reduction in uptake in the presence of the blocking agent indicates specific binding.[10]

In Vivo Biodistribution Studies

Objective: To determine the distribution, accumulation, and clearance of the probe in a living organism.

Methodology:

-

Animal Model: Tumor-bearing mice are typically used. Melanotic (e.g., B16F10) and amelanotic (e.g., A375, Melur) tumors are induced by subcutaneous or intravenous injection of cancer cells.[7][12]

-

Probe Administration: The probe is administered to the animals, usually via tail vein injection.[7]

-

Tissue Harvesting: At various time points post-injection (e.g., 1, 2, 4, 24 hours), the animals are euthanized, and major organs and tissues (including the tumor, blood, muscle, liver, kidneys, etc.) are harvested.[7]

-

Quantification: The tissues are weighed, and the radioactivity in each tissue is measured using a gamma counter.

-

Data Analysis: The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are also calculated to assess the imaging contrast.[7]

In Vivo Imaging (PET/SPECT)

Objective: To visualize the localization of the probe in vivo and assess its potential for tumor detection.

Methodology:

-

Animal Preparation: Tumor-bearing animals are anesthetized.[12]

-

Probe Administration: The radiolabeled probe is administered intravenously.[12]

-

Imaging: At specific time points after injection, the animal is placed in a small-animal PET or SPECT scanner, and images are acquired. CT or MRI scans may also be performed for anatomical co-registration.[10][12]

-

Image Analysis: The images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the tracer uptake.

Signaling Pathways in Melanogenesis

Understanding the signaling pathways that regulate melanin production is crucial for the development of probes and therapies targeting melanocytes.[1] The melanogenesis process is primarily controlled by the microphthalmia-associated transcription factor (MITF), which regulates the expression of key melanogenic enzymes like tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and dopachrome (B613829) tautomerase (DCT).[22] Several signaling pathways converge on MITF to modulate its activity.[22][23]

cAMP/PKA Pathway

The cyclic adenosine (B11128) monophosphate (cAMP)/protein kinase A (PKA) pathway is a major regulator of melanogenesis.[23][24]

-

Activation: α-Melanocyte-stimulating hormone (α-MSH) binds to the melanocortin 1 receptor (MC1R) on melanocytes, activating adenylyl cyclase and increasing intracellular cAMP levels.[23]

-

Downstream Signaling: Elevated cAMP activates PKA, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB).[22]

-

MITF Expression: Phosphorylated CREB binds to the promoter of the MITF gene, upregulating its transcription.[22]

Wnt/β-catenin Pathway

The Wnt signaling pathway also plays a significant role in regulating MITF expression.[22]

-

Activation: Wnt proteins bind to their receptors, leading to the stabilization and nuclear accumulation of β-catenin.[22]

-

MITF Expression: Nuclear β-catenin acts as a co-activator for transcription factors that promote MITF gene expression.[22]

MAPK Pathway

The mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK, has a more complex, often inhibitory, role in melanogenesis.[22]

-

Activation: Stem cell factor (SCF) binding to its receptor c-Kit can activate the MAPK pathway.[23]

-

MITF Regulation: Activated ERK can phosphorylate MITF, leading to its ubiquitination and degradation, thus inhibiting melanogenesis.[22]

Visualizations

Signaling Pathways in Melanogenesis

Caption: Key signaling pathways regulating melanogenesis.

Experimental Workflow for Probe Evaluation

References

- 1. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are Melanin inhibitors and how do they work? [synapse.patsnap.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. PET Imaging of Melanoma Using Melanin-Targeted Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Melanin Targeted Pre-clinical PET Imaging of Melanoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translating Molecules into Imaging—The Development of New PET Tracers for Patients with Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of 99mTc-labeled melanin-targeted probes for SPECT imaging of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. In Vitro and In Vivo Evaluation of Melanin-Binding Decapeptide 4B4 Radiolabeled with 177Lu, 166Ho, and 153Sm Radiolanthanides for the Purpose of Targeted Radionuclide Therapy of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound | 1420844-62-7 | VGC84462 | Biosynth [biosynth.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. A Novel Method for Visualizing Melanosome and Melanin Distribution in Human Skin Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis of Biomimetic Melanin-Like Multifunctional Nanoparticles for pH Responsive Magnetic Resonance Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Applications of Melanin and Melanin-Like Nanoparticles in Cancer Therapy: A Review of Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 21. erepo.uef.fi [erepo.uef.fi]

- 22. Elucidation of Melanogenesis-Associated Signaling Pathways Regulated by Argan Press Cake in B16 Melanoma Cells | MDPI [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Mechanisms regulating melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Principles of Fluorescent Probes for Melanin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melanin (B1238610), the primary pigment in human skin, hair, and eyes, plays a crucial role in photoprotection but is also implicated in various pathological conditions, including melanoma. The development of fluorescent probes for the selective detection and quantification of melanin is of paramount importance for both fundamental research and clinical diagnostics. This technical guide provides a comprehensive overview of the theoretical principles underpinning fluorescent probes for melanin. It covers the intrinsic fluorescence of melanin, the design strategies for synthetic and genetically encoded probes, and their mechanisms of action. This guide also presents a compilation of quantitative data for key probes, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to aid researchers in this field.

Introduction: The Challenge of Melanin Detection

Melanin is a complex heterogeneous polymer, broadly classified into two main types: eumelanin (B1172464) (black-brown) and pheomelanin (red-yellow). Its strong absorption of ultraviolet and visible light makes it an excellent photoprotective agent but also presents a significant challenge for fluorescence-based detection methods due to quenching effects.[1][2] Traditionally, melanin quantification has relied on methods like absorption spectroscopy, which can be prone to overestimation and lack specificity.[3][4] Fluorescent probes offer a powerful alternative, providing high sensitivity and spatiotemporal resolution for visualizing melanin in vitro and in vivo.[5][6]

Intrinsic Fluorescence of Melanin

While generally considered non-fluorescent in the UV-visible range, melanin exhibits intrinsic fluorescence in the near-infrared (NIR) spectrum.[3][4][7] This NIR fluorescence provides a label-free method for melanin detection and quantification.

-

Near-Infrared (NIR) Fluorescence: Melanin displays a broad fluorescence emission spectrum in the NIR region (typically 820-920 nm) when excited with NIR light (e.g., 785 nm).[3][4] The intensity of this NIR fluorescence correlates with the melanin concentration.[8] This property has been exploited for in vivo imaging of pigmented lesions.[9]

-

Oxidized Melanin Fluorescence: Oxidation of melanin, for instance with hydrogen peroxide, can induce a strong yellow fluorescence with an excitation maximum around 470 nm and an emission maximum around 540 nm.[10] This phenomenon can be utilized for the quantification of melanin in biological samples after oxidative treatment.[10][11]

Design Principles and Mechanisms of Action of Melanin Fluorescent Probes

The development of fluorescent probes for melanin follows several key design strategies, each with distinct mechanisms of action. These can be broadly categorized into probes that directly target melanin and probes that target the melanin synthesis pathway.

Direct Melanin-Binding Probes

These probes are designed to selectively bind to melanin, resulting in a change in their fluorescent properties.

-

Mechanism: The primary mechanism is binding-induced fluorescence enhancement. The probe is typically weakly fluorescent in its free state and exhibits a significant increase in fluorescence intensity upon binding to melanin. This can be due to restricted intramolecular rotation or other conformational changes upon binding.

-

Examples:

-

Melanin probe-1: A synthetic small molecule designed for the selective detection and quantification of melanin. It operates by specifically binding to melanin pigments, leading to a measurable fluorescence signal.[12]

-

M-INK (Melanocore-Interacting Kif1c-tail): A genetically encoded probe derived from the tail of the kinesin motor protein Kif1c.[13][14][15] It specifically recognizes and binds to the mature melanin-containing core of melanosomes (melanocores).[13][15] This probe is particularly useful for visualizing transferred melanosomes in keratinocytes.[13]

-

Probes Activated by the Melanin Synthesis Pathway

This strategy focuses on targeting enzymes involved in melanogenesis, primarily tyrosinase. Tyrosinase is the key enzyme that catalyzes the initial and rate-limiting steps in melanin biosynthesis.[10][16]

-

Mechanism: These probes are "turn-on" sensors that are initially non-fluorescent or weakly fluorescent. In the presence of tyrosinase, the probe is enzymatically converted into a highly fluorescent product. A common mechanism involves the tyrosinase-catalyzed oxidation of a phenol (B47542) or aniline (B41778) moiety on the probe, which in turn disrupts a photoinduced electron transfer (PET) process, leading to fluorescence enhancement.[17]

-

Examples:

-

HB-NP: A near-infrared (NIR) fluorescent probe that incorporates a 3-hydroxyphenyl group as a recognition site for tyrosinase and a morpholine (B109124) unit for melanosome targeting.[17] Upon oxidation by tyrosinase, the PET effect is inhibited, resulting in a significant fluorescence increase.

-

BODIPY-based probes: These probes utilize the BODIPY fluorophore scaffold, which is quenched by a phenol group. Tyrosinase-mediated oxidation of the phenol to a catechol or quinone disrupts the quenching, leading to a "turn-on" fluorescence signal.[18][19]

-

Two-photon probes: Probes like NHU, composed of a 4-aminophenol (B1666318) and a naphthylamine unit, are designed for two-photon microscopy. Tyrosinase oxidizes the 4-aminophenol, leading to the release of a highly fluorescent product.[20]

-

Distinguishing Eumelanin and Pheomelanin

Differentiating between eumelanin and pheomelanin is crucial for understanding pigmentation disorders and melanoma progression. While challenging due to their similar broad absorption spectra, advanced techniques are emerging.

-

Pump-Probe Microscopy: This nonlinear optical imaging technique can distinguish between eumelanin and pheomelanin based on their different excited-state absorption properties.[21][22][23] This method allows for the label-free chemical imaging of melanin subtypes with subcellular resolution.[22]

Quantitative Data of Melanin Fluorescent Probes

The following table summarizes key quantitative data for selected fluorescent probes for melanin.

| Probe Name | Type | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Key Features | Reference(s) |

| HB-NP | Tyrosinase-activated (NIR) | ~580 | ~775 | 195 | 0.5 U/mL | Melanosome-targeting, large Stokes shift, high fluorescence enhancement. | [17] |

| BODIPY-based probe 1 | Tyrosinase-activated | ~465 | ~515 | 50 | 0.5 nM | "Turn-on" fluorescence upon reaction with tyrosinase. | [18] |

| NHU | Tyrosinase-activated (Two-photon) | Two-photon excitation | - | - | - | Two-photon "turn-on" probe for intracellular tyrosinase detection. | [20] |

| M-INK | Direct melanin-binding (Genetically encoded) | Depends on fluorescent protein tag (e.g., GFP) | Depends on fluorescent protein tag (e.g., GFP) | - | - | Specifically recognizes melanocores, useful for tracking melanosome transfer. | [13][14][15] |